N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine
Description
N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine is a substituted aromatic diamine derivative with a fluorine atom at the 4-position of the benzene ring and two protecting groups on the adjacent (1,2-) amine positions: a tert-butoxycarbonyl (Boc) group and a methyl group. Its molecular formula is C₁₁H₁₉FN₂O₂, with a molecular weight of 230.22 g/mol. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where selective protection and deprotection of amines are critical . The Boc group offers stability under basic conditions, while the methyl group introduces steric hindrance, influencing reactivity and interaction with other molecules.
Properties
IUPAC Name |
tert-butyl N-(2-amino-5-fluorophenyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2/c1-12(2,3)17-11(16)15(4)10-7-8(13)5-6-9(10)14/h5-7H,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYOSIATIARVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=CC(=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine typically involves the protection of the amino groups on the phenylenediamine core. One common method is the reaction of 4-fluoro-o-phenylenediamine with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of the tert-butyl carbamate protecting group on the amino group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The tert-butyl carbamate protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection Reactions: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are commonly used to remove the tert-butyl carbamate protecting group.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used but generally involve the replacement of the fluorine atom with the nucleophile.
Deprotection Reactions: The major product is the free amine, which can be further utilized in various chemical transformations.
Scientific Research Applications
Medicinal Chemistry
N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine serves as a critical intermediate in the synthesis of various biologically active compounds, particularly benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Case Study: Anticancer Activity
Recent studies have highlighted the synthesis of benzimidazole derivatives from o-phenylenediamines, which include this compound as a precursor. For instance, compounds derived from this framework exhibited significant anticancer activity against various cancer cell lines, demonstrating IC50 values as low as 0.014 μM against HepG2 liver cancer cells . The ability to modify the substituents on the benzimidazole scaffold allows for the optimization of biological activity.
Synthesis of Benzimidazole Derivatives
The compound is utilized in several synthetic methodologies to produce benzimidazole derivatives efficiently. The condensation reactions involving this compound with aldehydes have been explored extensively.
Synthesis Techniques
- Catalytic Methods : Various nanomaterials have been employed as catalysts to enhance the efficiency of benzimidazole synthesis from o-phenylenediamines. For example, CuO nanoparticles and BiOCl/FeOCl composites have shown high yields and recyclability in solvent-free conditions .
- Ultrasound-Assisted Synthesis : The use of ultrasound has been reported to significantly reduce reaction times while maintaining high yields of products .
Material Science Applications
Beyond its medicinal applications, this compound is also relevant in material science.
Chemosensing and Polymer Synthesis
Benzimidazole derivatives are increasingly being explored for their potential in chemosensing applications due to their ability to form complexes with metal ions and other analytes. Additionally, they are used as intermediates in the synthesis of polymers with specific optical or electronic properties .
Deprotection Strategies
The Boc (tert-butyloxycarbonyl) protecting group is widely used due to its stability under various reaction conditions. Efficient methods for deprotecting this compound are crucial for advancing its applications in further synthetic routes.
Innovative Deprotection Methods
Recent advancements include using fluorinated alcohols for the selective removal of Boc groups under mild conditions, allowing for subsequent reactions without significant degradation of sensitive functional groups .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine is primarily related to its role as a synthetic intermediate. The compound itself does not exhibit significant biological activity but serves as a precursor to bioactive molecules. The molecular targets and pathways involved depend on the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Protecting Group Variations
N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine vs. N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)
- Structural Differences: The target compound features Boc and methyl groups on an o-phenylenediamine (1,2-diaminobenzene) backbone, while N,N'-Diacetyl-1,4-phenylenediamine (C₁₀H₁₂N₂O₂, MW 192.22 g/mol) has acetyl groups on a p-phenylenediamine (1,4-diaminobenzene) structure . Fluorine at the 4-position in the target compound vs.
Key Properties :
Property This compound N,N'-Diacetyl-1,4-phenylenediamine Protecting Groups Boc, Methyl Acetyl Positional Isomerism o (1,2) p (1,4) Molecular Weight 230.22 g/mol 192.22 g/mol Stability Stable under basic conditions Less stable under strong bases Solubility Lower aqueous solubility (hydrophobic Boc) Moderate (acetyl is polar) - Reactivity: The Boc group requires acidic conditions (e.g., HCl or TFA) for cleavage, whereas acetyl groups are removed under basic hydrolysis.
Comparison with Fmoc-Dab(Boc)-OH (CAS 125238-99-5)
- Structural Differences: Fmoc-Dab(Boc)-OH (C₂₄H₂₈N₂O₆, MW 440.49 g/mol) is a diamino butyric acid derivative with Fmoc (fluorenylmethyloxycarbonyl) and Boc groups, unlike the aromatic backbone of the target compound .
- Functional Relevance :
- Both compounds utilize Boc for amine protection, but Fmoc-Dab(Boc)-OH is tailored for peptide synthesis, emphasizing orthogonal protection strategies.
Substituent Effects
Fluorine vs. Other Halogens
- Electronic Effects: Fluorine’s strong electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to non-halogenated analogs. Chlorine or bromine substituents would exert similar but less pronounced effects.
- Metabolic Stability: Fluorine enhances metabolic stability in drug candidates, a property less pronounced in acetylated or non-halogenated analogs .
Methyl vs. Larger Alkyl Groups
- Steric Hindrance :
The methyl group in the target compound provides moderate steric hindrance, balancing reactivity and stability. Larger groups (e.g., ethyl or isopropyl) would further slow reaction rates but improve lipophilicity.
Positional Isomerism
- o- vs. p-Phenylenediamine Derivatives :
- o-Phenylenediamine derivatives (target compound) exhibit intramolecular hydrogen bonding between adjacent amines, influencing conformation.
- p-Phenylenediamine derivatives (e.g., N,N'-Diacetyl-1,4-phenylenediamine) lack this interaction, leading to different solubility and crystallinity profiles .
Biological Activity
N2-Boc-N2-methyl-4-fluoro-o-phenylenediamine is a chemical compound that serves primarily as a synthetic intermediate in the production of various bioactive molecules. While the compound itself does not exhibit significant biological activity, its derivatives and the pathways it influences are of considerable interest in medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The structure of this compound includes a fluorinated aromatic ring, which enhances its reactivity and potential applications in drug development. The synthesis typically involves protecting the amino groups on the phenylenediamine core using tert-butyl chloroformate, followed by reactions that may include substitution and deprotection steps to yield various derivatives.
Synthetic Route Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Protection | 4-fluoro-o-phenylenediamine + tert-butyl chloroformate + triethylamine |
| 2 | Substitution | Nucleophile + DMF/DMSO |
| 3 | Deprotection | TFA or acidic conditions |
Although this compound itself is not biologically active, it plays a crucial role as a precursor in the synthesis of compounds that exhibit various biological activities. The mechanisms through which its derivatives exert biological effects can include:
- Anticancer Activity : Some derivatives may inhibit specific enzymes involved in cancer cell metabolism, thereby reducing tumor growth.
- Antimicrobial Properties : Fluorinated derivatives have been shown to possess enhanced antimicrobial activity compared to their non-fluorinated counterparts.
- Enzyme Inhibition : Compounds derived from this precursor can act as inhibitors of enzymes such as histone deacetylases (HDACs), which are implicated in cancer progression.
Case Studies and Research Findings
- Anticancer Derivatives : Research has indicated that fluorinated derivatives of phenylenediamine can significantly inhibit glycolysis in cancer cells, particularly glioblastoma multiforme (GBM). These compounds demonstrate lower IC50 values, indicating higher potency against cancer cell lines under hypoxic conditions .
- Antimicrobial Activity : A study on similar compounds highlighted their potential as antimicrobial agents, with certain derivatives showing effective inhibition against various bacterial strains .
- Enzyme Interaction Studies : Investigations into the interaction of fluorinated compounds with hexokinase have revealed that modifications at specific positions enhance binding affinity and inhibition efficacy, suggesting a promising avenue for developing targeted cancer therapies .
Comparative Analysis with Similar Compounds
The presence of the fluorine atom in this compound distinguishes it from other similar compounds, such as N2-Boc-N2-methyl-o-phenylenediamine and N2-Boc-N2-methyl-4-chloro-o-phenylenediamine. This substitution influences electronic properties and reactivity, making fluorinated variants particularly valuable in pharmaceutical applications.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains fluorine | Precursor for bioactive molecules |
| N2-Boc-N2-methyl-o-phenylenediamine | Lacks fluorine | Reduced reactivity |
| N2-Boc-N2-methyl-4-chloro-o-phenylenediamine | Contains chlorine | Different reactivity patterns |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
